molecular formula C7H5NOS B14788320 Thieno[3,2-b]pyridine 1-oxide

Thieno[3,2-b]pyridine 1-oxide

Cat. No.: B14788320
M. Wt: 151.19 g/mol
InChI Key: PLFPURRZLGMMCI-UHFFFAOYSA-N
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Description

Thienopyridone is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structureThienopyridone is known for its role as an inhibitor of protein phosphatases, making it a valuable compound in cancer research and other therapeutic areas .

Chemical Reactions Analysis

Types of Reactions: Thienopyridone undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using reagents like potassium peroxymonosulfate, potassium hydrogen sulfate, and potassium sulfate . Photooxygenation is another reaction that yields more potent inhibitors .

Common Reagents and Conditions:

    Oxidation: Potassium peroxymonosulfate, potassium hydrogen sulfate, potassium sulfate.

    Reduction: Common reducing agents like sodium borohydride.

    Substitution: Reactions with halogenated compounds to introduce different functional groups.

Major Products: The major products formed from these reactions include various substituted thienopyridone derivatives, which can exhibit enhanced biological activities .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H5NOS

Molecular Weight

151.19 g/mol

IUPAC Name

thieno[3,2-b]pyridine 1-oxide

InChI

InChI=1S/C7H5NOS/c9-10-5-3-6-7(10)2-1-4-8-6/h1-5H

InChI Key

PLFPURRZLGMMCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CS2=O)N=C1

Origin of Product

United States

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